5-Cyclohexylisoxazole

Medicinal Chemistry ADME/Tox Drug Design

Researchers developing novel MRP1 modulators or LPA1 antagonists often face synthetic roadblocks when using generic isoxazole scaffolds, leading to poor selectivity or pharmacokinetic profiles. - Utilizes a literature-validated cyclohexyl pharmacophore, directly replacing planar aromatics to enhance selectivity and achieve MRP1 EC₅₀ values as low as 0.093 μM. - Matches the exact core structure from key LPA1 antagonist patents (e.g., US11261180B2), guaranteeing your synthesized analogs meet structural requirements for sub-100 nM potency. - Supplied with a standard 95% purity; packaging options are customizable to fit your synthesis scale. Inquire for a quick quote.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 109831-64-3
Cat. No. B019137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexylisoxazole
CAS109831-64-3
SynonymsIsoxazole, 5-cyclohexyl- (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=NO2
InChIInChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2
InChIKeyCZYGREPZDBWONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexylisoxazole: Procurement and Selection


5-Cyclohexylisoxazole (CAS 109831-64-3) is a substituted monocyclic isoxazole with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. The compound comprises an isoxazole ring substituted at the 5-position with a cyclohexyl group . Its calculated XLogP of 2.6 indicates substantial lipophilicity [2]. This heterocyclic building block finds primary application in medicinal chemistry as a synthetic intermediate and as a core scaffold in drug discovery programs targeting, for example, lysophosphatidic acid (LPA) receptor antagonism and multidrug resistance protein (MRP1) modulation [3].

Why 5-Cyclohexylisoxazole Cannot Be Substituted


Selecting 5-cyclohexylisoxazole over other generic isoxazoles is predicated on its unique steric and electronic profile. The 5-cyclohexyl substituent imparts a specific lipophilicity (XLogP = 2.6) and conformation that fundamentally differs from alkyl or aryl counterparts like 5-methylisoxazole or 5-phenylisoxazole [1]. For procurement, this is critical: the cyclohexyl group is a key pharmacophore element identified in potent inhibitors of multidrug resistance protein (MRP1), where its aliphatic, non-planar nature enhances selectivity compared to aromatic linkers [2]. Consequently, interchanging with a lower-cost analog that possesses a different substitution pattern, such as a phenyl or methyl group, would compromise the intended biological activity or physicochemical properties of the downstream target molecule, directly impacting research validity and development timelines.

5-Cyclohexylisoxazole: Evidence for Selection


Lipophilicity and Membrane Permeability

The calculated partition coefficient (XLogP) for 5-cyclohexylisoxazole is 2.6, providing a quantitative baseline for its lipophilicity [1]. While direct experimental LogP data for 5-phenylisoxazole are scarce in the primary literature for head-to-head comparison, the 5-cyclohexyl group confers greater hydrophobicity and a higher fraction of sp³-hybridized carbons (Fsp³ = 0.67) compared to the planar, aromatic 5-phenyl analog (Fsp³ ≈ 0), which typically results in an XLogP ~0.5 to 1.5 units lower depending on substitution [2]. This difference in lipophilicity is crucial for designing compounds with optimal membrane permeability and balanced clearance [3].

Medicinal Chemistry ADME/Tox Drug Design

Conformational Flexibility Advantage

5-Cyclohexylisoxazole possesses 1 rotatable bond (cyclohexyl-isoxazole linkage) [1]. This contrasts sharply with the rigid, planar geometry of 5-phenylisoxazole, which has 1 rotatable bond but is confined to a single plane. The cyclohexyl group's ability to adopt multiple chair conformations introduces conformational flexibility absent in aromatic analogs [2]. In structure-activity relationship (SAR) studies for MRP1 inhibitors, this conformational freedom provided by the cyclohexyl group was identified as a key factor contributing to enhanced selectivity over P-glycoprotein (P-gp), a common liability of more rigid, aromatic modulators [3].

Medicinal Chemistry Molecular Modeling Structure-Based Design

Critical Intermediate for LPA Antagonists

5-Cyclohexylisoxazole serves as a foundational building block for synthesizing potent lysophosphatidic acid (LPA) receptor antagonists, a major therapeutic area for fibrosis [1]. In patent US11261180B2, the 5-cyclohexylisoxazole core is incorporated into advanced leads exhibiting LPA1 antagonism with IC₅₀ values in the low nanomolar range (e.g., < 100 nM) [2]. While the parent compound's intrinsic activity is not reported, its role as an essential intermediate is unequivocal. Substitution with a 5-methylisoxazole would produce a scaffold with significantly different steric bulk and lipophilicity, likely abolishing the potent activity observed in the cyclohexyl-containing series, as documented in related SAR studies where even minor changes to the cycloalkyl ring size profoundly impacted potency [3].

Medicinal Chemistry Organic Synthesis GPCR Antagonists

5-Cyclohexylisoxazole: Key Use Cases


Selective MRP1 Modulator Synthesis

Leverage 5-cyclohexylisoxazole as a key synthetic building block to construct cyclohexyl-linked tricyclic isoxazole scaffolds. This application is directly supported by evidence that the cyclohexyl linker confers potent and selective modulation of MRP1, with select inhibitors demonstrating EC₅₀ values as low as 0.093 μM in reversing drug resistance in HeLa-T5 cells [1]. Procuring 5-cyclohexylisoxazole is essential for exploring this specific, literature-validated chemical space where aromatic linkers have shown diminished selectivity.

LPA1 Antagonist Synthesis for Fibrosis

Utilize 5-cyclohexylisoxazole as the central core for constructing novel isoxazole azole derivatives targeting the LPA1 receptor. The selection of this specific building block is validated by patent disclosures (e.g., US11261180B2) wherein this core is integral to compounds exhibiting LPA1 antagonism with IC₅₀ values below 100 nM [2]. Its use ensures that synthesized analogs match the structural requirements for high-potency LPA1 antagonism, a key target for fibrotic diseases.

CNS Drug Property Optimization

Employ 5-cyclohexylisoxazole as a scaffold to increase the fraction of sp³-hybridized carbons (Fsp³) and modulate lipophilicity (XLogP = 2.6) of lead compounds [3]. The non-planar, flexible cyclohexyl group is a strategic replacement for planar aromatic rings (e.g., phenyl) to improve solubility, reduce crystal packing energy, and enhance conformational selectivity for target engagement, particularly beneficial for crossing the blood-brain barrier. This application relies on the class-level inference of improved physicochemical profiles for cyclohexyl-substituted heterocycles.

Isoxazole Carboxylic Acid Intermediate

Use 5-cyclohexylisoxazole as a precursor for synthesizing 5-cyclohexylisoxazole-3-carboxylic acid and its esters . These downstream products are versatile intermediates for further amide coupling and diversification reactions, enabling the exploration of structure-activity relationships in drug discovery programs where the 5-cyclohexyl substitution pattern is a critical determinant of biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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